molecular formula C21H19FN4O3S B2807264 N1-(4-carbamoylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide CAS No. 946375-07-1

N1-(4-carbamoylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B2807264
CAS No.: 946375-07-1
M. Wt: 426.47
InChI Key: IPIGTJCMQZFPPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The presence of the oxalamide group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the oxalamide group could potentially hydrolyze under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple aromatic rings could increase its lipophilicity, while the oxalamide group could potentially allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Analysis

  • Microwave-Assisted Synthesis: A study detailed the microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide, demonstrating their potential antimicrobial activity. The synthesized compounds were structurally confirmed through IR, 1H, and 13C NMR, and mass spectra analysis (Dengale et al., 2019).
  • Novel Synthetic Methods: Another study introduced a new and efficient synthetic method for the herbicide carfentrazone-ethyl, showcasing the versatility of related compounds in agricultural applications. This method highlighted the potential for mild conditions, atom economy, and efficiency (Fan et al., 2015).

Antimicrobial Activity

  • A variety of synthesized compounds, including those with structural similarities to N1-(4-carbamoylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide, have been tested for their antimicrobial properties. This includes studies on oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines showing high antibacterial activity, indicating the potential for developing new antimicrobial agents (Arutyunyan et al., 2013).

Chemical Analysis and Characterization

  • Research into the synthesis, characterization, and biological evaluation of new quinazolinone-based derivatives demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights the compound's relevance in the development of anti-cancer agents, providing a foundation for further pharmacological exploration (Riadi et al., 2021).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-12-17(30-21(25-12)14-2-6-15(22)7-3-14)10-11-24-19(28)20(29)26-16-8-4-13(5-9-16)18(23)27/h2-9H,10-11H2,1H3,(H2,23,27)(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIGTJCMQZFPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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